Chloromethyl acetate

Description

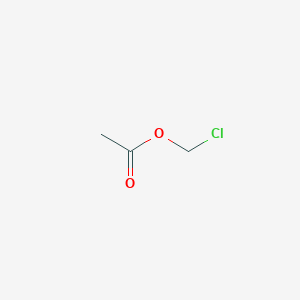

Structure

3D Structure

Properties

IUPAC Name |

chloromethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c1-3(5)6-2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJYMSAPPGLBAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211544 | |

| Record name | Chloromethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-56-9 | |

| Record name | Chloromethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Chloromethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl acetate (B1210297) (CAS No. 625-56-9) is a reactive and versatile organic compound that serves as a key intermediate in a multitude of synthetic processes within the pharmaceutical, agrochemical, and fine chemical industries.[1] Its bifunctional nature, possessing both an ester and a reactive chloromethyl group, makes it a valuable reagent for various chemical transformations, most notably in chloromethylation reactions and as a building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the core chemical and physical properties of chloromethyl acetate, detailed experimental protocols, and an exploration of its known biological activities. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent odor.[2] Its fundamental physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅ClO₂ | [3] |

| Molecular Weight | 108.52 g/mol | [3] |

| CAS Number | 625-56-9 | [4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 122.85 °C at 760 mmHg | [2] |

| Density | 1.194 g/cm³ at 20 °C | [2] |

| Solubility | Soluble in chloroform, DMSO, ethyl acetate. Limited solubility in water. | [2] |

| LogP | 0.538 | [5] |

Table 2: Spectroscopic Data of this compound and Related Compounds

| Spectroscopy | Methyl Chloroacetate (B1199739) (CAS 96-34-4) Data | Reference(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ 4.08 (s, 2H, -CH₂Cl), 3.80 (s, 3H, -OCH₃) | [6] |

| ¹³C NMR | Data not readily available for this compound. For methyl chloroacetate: δ 167.5 (C=O), 53.0 (-OCH₃), 40.8 (-CH₂Cl) | [7] |

| IR (liquid film) | For methyl chloroacetate: C=O stretch: ~1750-1735 cm⁻¹, C-O stretch: ~1250-1230 cm⁻¹, C-Cl stretch: ~680 cm⁻¹ | [8] |

| Mass Spectrometry (GC-MS) | For this compound: Top Peak (m/z): 43, 2nd Highest: 49, 3rd Highest: 44 | [3] |

Reactivity and Applications

This compound is a highly reactive compound primarily utilized as a chloromethylating agent and an intermediate in organic synthesis.

3.1. Chloromethylation of Aromatic Compounds:

This compound is employed in the chloromethylation of aromatic rings, a reaction of significant industrial importance for the synthesis of various intermediates. The chloromethyl group can be readily converted into other functional groups such as hydroxymethyl, cyanomethyl, and formyl groups.

3.2. Synthesis of Ganciclovir:

A notable application of this compound is in the synthesis of the antiviral drug Ganciclovir. It serves as a key reagent in the construction of the acyclic side chain of the molecule.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of acetyl chloride with paraformaldehyde using a catalytic amount of anhydrous zinc chloride.

Experimental Procedure:

-

To a stirred mixture of paraformaldehyde (1.0 eq) and anhydrous zinc chloride (catalytic amount) in a suitable solvent (e.g., dichloromethane), acetyl chloride (1.0 eq) is added dropwise at 0 °C under an inert atmosphere.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

The reaction is then gently heated to reflux for several hours until completion, monitored by TLC or GC.

-

Upon completion, the reaction mixture is cooled, and the solid catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude this compound, which can be purified by distillation.

HPLC Analysis of this compound

A general reverse-phase HPLC method can be employed for the analysis of this compound.[5][9]

Methodology:

-

Column: A reverse-phase column, such as a Newcrom R1, is suitable for this analysis.[5][9]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water is used as the mobile phase.[5][9] Phosphoric acid can be added to control the pH. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[5][9]

-

Detection: UV detection is typically used. The specific wavelength should be optimized for maximum sensitivity.

-

Sample Preparation: Samples should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm filter before injection.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit antibacterial properties through the inhibition of fatty acid synthesis.[10] While the precise mechanism for this compound is not extensively detailed in the literature, it is proposed to act as an inhibitor of key enzymes in the fatty acid biosynthesis pathway, such as fatty acid synthase (FAS). Additionally, some reports suggest an inhibitory effect on adenosine (B11128) receptors.[11][12]

5.1. Inhibition of Fatty Acid Synthesis:

The inhibition of fatty acid synthesis is a critical mechanism for the antibacterial activity of certain compounds. By targeting enzymes like FAS, these inhibitors disrupt the production of essential fatty acids required for bacterial cell membrane integrity and other vital cellular functions, ultimately leading to bacterial cell death.

5.2. Interaction with Adenosine Receptors:

There is some evidence to suggest that this compound may interact with adenosine receptors, specifically the A3 adenosine receptor.[11][12] Activation of the A3 adenosine receptor can trigger various downstream signaling cascades, including the inhibition of adenylyl cyclase and modulation of intracellular calcium levels, which can influence cell growth and other physiological processes.[11][13][14]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as toxic if swallowed and causes serious eye damage.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant applications in organic synthesis. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and professionals working with this important compound. Further research into its precise biological mechanisms of action will likely uncover new therapeutic and industrial applications.

References

- 1. This compound | 625-56-9 [chemicalbook.com]

- 2. svrkgdc.ac.in [svrkgdc.ac.in]

- 3. This compound | C3H5ClO2 | CID 69366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methanol, chloro-, acetate [webbook.nist.gov]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. Methyl chloroacetate(96-34-4) 1H NMR [m.chemicalbook.com]

- 7. Methyl chloroacetate(96-34-4) 13C NMR spectrum [chemicalbook.com]

- 8. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of the A3 adenosine receptor affects cell cycle progression and cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

Chloromethyl Acetate: A Comprehensive Technical Guide for Researchers

CAS Number: 625-56-9

This technical guide provides an in-depth overview of chloromethyl acetate (B1210297), a versatile reagent in organic synthesis, particularly relevant for researchers, scientists, and professionals in drug development. This document covers its fundamental properties, synthesis, and key applications, with a focus on detailed experimental protocols and the visualization of related chemical pathways.

Physicochemical and Safety Data

Chloromethyl acetate is a liquid organic compound with the molecular formula C₃H₅ClO₂.[1] For ease of reference and comparison, its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 625-56-9 | [1][2][3][4] |

| Molecular Formula | C₃H₅ClO₂ | [1] |

| Molecular Weight | 108.52 g/mol | [1][3] |

| Appearance | Liquid | [2] |

| Boiling Point | 122.85 °C at 760 mmHg | |

| Purity | ≥95% | [1] |

| Storage Temperature | 4°C | [1] |

Safety Information: this compound is a hazardous substance and requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.[3] Personal protective equipment, including gloves, eye protection, and a lab coat, should be worn.[3] Work should be conducted in a well-ventilated fume hood.

Synthesis and Reactions

This compound is a valuable reagent in organic chemistry, often utilized for the introduction of the acetoxymethyl protecting group and in the synthesis of various esters.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of acetyl chloride with paraformaldehyde in the presence of a catalyst, such as zinc chloride.

Experimental Protocol: Synthesis of this compound

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up in a fume hood.

-

Reagents: Acetyl chloride and paraformaldehyde are used as the primary reactants. Anhydrous zinc chloride can be used as a catalyst.

-

Reaction: Paraformaldehyde is suspended in acetyl chloride. The mixture is cooled in an ice bath.

-

Catalyst Addition: A catalytic amount of anhydrous zinc chloride is added to the mixture.

-

Reflux: The reaction mixture is gently heated to reflux and maintained at this temperature for several hours until the reaction is complete, which can be monitored by techniques such as TLC or GC.

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured into ice-cold water. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Application in Ester Synthesis

This compound is widely used as an alkylating agent to introduce the acetoxymethyl group, which can serve as a prodrug moiety or a protecting group for carboxylic acids.

Experimental Protocol: Esterification of a Carboxylic Acid

-

Reagents: A carboxylic acid, this compound, and a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate) are required. A suitable aprotic solvent such as DMF or acetone (B3395972) is used.

-

Reaction: The carboxylic acid is dissolved in the aprotic solvent, and the base is added. The mixture is stirred at room temperature.

-

Addition of this compound: this compound is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperature until completion, as monitored by TLC or LC-MS.

-

Work-up: The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude ester is purified by column chromatography on silica (B1680970) gel.

Visualizing Chemical Processes

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Workflow for the synthesis of this compound.

References

Chloromethyl Acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Chloromethyl acetate (B1210297) (CAS No: 625-56-9) is a reactive organic compound featuring both an acetate and a chloromethyl group.[1] This dual functionality makes it a versatile and crucial reagent in organic synthesis.[1] It serves as a key intermediate in the production of a wide range of fine chemicals, including pharmaceuticals and agrochemicals.[2] This guide provides an in-depth overview of chloromethyl acetate, its chemical properties, synthesis, applications in drug development, and essential safety information, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent, fruity odor.[1][2] It is soluble in organic solvents like ether, alcohol, chloroform, and DMSO, but has limited solubility in water.[1][2] The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₃H₅ClO₂ | [3][4][5] |

| Molecular Weight | 108.52 g/mol | [2][3][4] |

| CAS Number | 625-56-9 | [2][3][5] |

| Density | 1.1940 g/mL at 20°C | [2] |

| Boiling Point | ~122.85°C | [2] |

| InChI Key | SMJYMSAPPGLBAR-UHFFFAOYSA-N | [1][3] |

| SMILES | CC(=O)OCCl | [5][6] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound involves the reaction of acetyl chloride with paraformaldehyde, catalyzed by anhydrous zinc chloride.[2][7] This method is scalable and provides a high yield of the desired product.[2][7]

Experimental Protocol

Materials:

-

Acetyl chloride (5g, 0.06 mol)[7]

-

Paraformaldehyde (8.5g, 0.06 mol)[7]

-

Anhydrous zinc chloride (0.175g, 0.02 mol)[7]

-

Dichloromethane[7]

-

Argon (or other inert gas)[7]

-

Activated molecular sieves (4Å)[7]

Procedure:

-

Under an inert argon atmosphere, add acetyl chloride dropwise to a mixture of paraformaldehyde and anhydrous zinc chloride at 0°C.[7]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[7]

-

Heat the mixture to 90°C and maintain this temperature for 18 hours.[7]

-

After the reaction is complete, filter off the solid and wash it with dichloromethane.[7]

-

Concentrate the filtrate under vacuum at 37°C to obtain the crude this compound (expected yield ~94%).[7]

-

The product can be used directly in the next step without further purification. For storage, add activated molecular sieves (4Å).[7]

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Reaction Mechanism

The synthesis of this compound proceeds through a Lewis acid-catalyzed reaction. The zinc chloride activates the paraformaldehyde, making it susceptible to nucleophilic attack by the acetyl chloride.

Proposed Reaction Mechanism Diagram

Caption: A simplified diagram showing the proposed mechanism for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable reagent, primarily used as an alkylating agent and an intermediate in the synthesis of more complex molecules.[1]

-

Pharmaceutical Synthesis: It is a key building block in the synthesis of antiviral medications such as Ganciclovir, which is used to treat herpes simplex virus infections.[2][4]

-

Prodrug Formation: The chloromethyl group can be used to introduce a methoxymethyl ether (MOM) protecting group, a common strategy in multi-step organic synthesis.[8][9]

-

Agrochemicals: It is used in the production of pesticides, including dimethoate (B1670662) and omethoate, which are important for crop protection.[2][10]

-

Chloromethylation: The compound is an effective chloromethylating agent for aromatic compounds in reactions like the Blanc chloromethylation.[2][8]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is classified as corrosive and acutely toxic if swallowed.[3] It can cause serious eye damage.[3] It is also considered a potential carcinogen.[1]

-

Handling: Work should be conducted in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[1]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][11] It should be stored under an inert atmosphere as it is hygroscopic.[2][11]

Conclusion

This compound is a highly reactive and versatile intermediate with significant applications in the pharmaceutical and agrochemical industries. Its utility in the synthesis of complex molecules like Ganciclovir underscores its importance in drug development. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and scientists working in organic synthesis and medicinal chemistry.

References

- 1. CAS 625-56-9: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C3H5ClO2 | CID 69366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 625-56-9 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. Methanol, chloro-, acetate (CAS 625-56-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. chempanda.com [chempanda.com]

- 9. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. 625-56-9|this compound|BLD Pharm [bldpharm.com]

Technical Guide: Synthesis of Chloromethyl Acetate from Acetyl Chloride

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of chloromethyl acetate (B1210297) from acetyl chloride and paraformaldehyde. It includes a detailed experimental protocol, a summary of reaction parameters, a process workflow visualization, and essential safety information.

Introduction and Reaction Principle

Chloromethyl acetate (CAS: 625-56-9) is a reactive chemical intermediate widely utilized in organic synthesis.[1] Its bifunctional nature, containing both an ester and a chloromethyl group, makes it a valuable reagent for chloromethylation and as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] For instance, it serves as an intermediate in the production of the antiviral medication Ganciclovir and pesticides like dimethoate.[1]

The primary synthesis route involves the reaction of acetyl chloride with a formaldehyde (B43269) source, typically paraformaldehyde, facilitated by a Lewis acid catalyst.[1][2] Anhydrous zinc chloride is a commonly used and effective catalyst for this transformation.[1][2] The reaction proceeds under an inert atmosphere to prevent side reactions with moisture. The overall transformation can be represented as:

CH₃COCl + (CH₂O)n --[ZnCl₂]--> CH₃COOCH₂Cl

The mechanism involves the Lewis acid (ZnCl₂) activating the carbonyl group of paraformaldehyde, making it more susceptible to nucleophilic attack by the chloride ion from acetyl chloride.

Quantitative Data Summary

The following table summarizes the reactants, conditions, and yield for a representative synthesis of this compound as documented in the literature.[2]

| Parameter | Value | Moles | Notes |

| Reactants | |||

| Acetyl Chloride | 5.0 g | 0.06 mol | Added dropwise at the start of the reaction. |

| Paraformaldehyde | 8.5 g | 0.06 mol | Used as the formaldehyde source. |

| Catalyst | |||

| Anhydrous Zinc Chloride | 0.175 g | 0.0013 mol | A catalytic amount is sufficient. |

| Reaction Conditions | |||

| Initial Temperature | 0°C | N/A | During the addition of acetyl chloride. |

| Intermediate Temperature | Room Temperature | N/A | For 1 hour after initial mixing. |

| Final Temperature | 90°C | N/A | Main reaction heating phase. |

| Total Reaction Time | 19 hours | N/A | 1 hour at RT, 18 hours at 90°C. |

| Atmosphere | Inert (Argon) | N/A | Prevents hydrolysis of reactants. |

| Workup | |||

| Wash Solvent | Dichloromethane | N/A | Used to wash the filtered solid. |

| Concentration Temperature | 37°C | N/A | Under vacuum. |

| Product | |||

| This compound | 6.6 g | 0.06 mol | Clear, colorless liquid.[1] |

| Yield | 94% | N/A | High efficiency is achievable.[1][2] |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis based on a published procedure.[2]

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer.

-

Inert gas line (Argon or Nitrogen).

-

Heating mantle and ice bath.

-

Standard laboratory glassware.

-

Reactants: Acetyl chloride, paraformaldehyde, anhydrous zinc chloride.

-

Solvent: Dichloromethane.

-

Activated 4Å molecular sieves for storage.

Procedure:

-

Preparation: Under an argon atmosphere, a mixture of paraformaldehyde (8.5 g, 0.06 mol) and anhydrous zinc chloride (0.175 g, 0.0013 mol) is placed in the reaction flask.

-

Initial Reaction: The flask is cooled to 0°C using an ice bath. Acetyl chloride (5 g, 0.06 mol) is added dropwise to the cooled mixture via the dropping funnel.

-

Warming: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 1 hour.

-

Heating: The mixture is then heated to 90°C and maintained at this temperature for 18 hours.

-

Work-up: The reaction is cooled to room temperature. The solid residue is filtered off and washed with dichloromethane.

-

Isolation: The filtrate is concentrated under vacuum at 37°C to yield the crude this compound (6.6 g, 94% yield).

-

Storage: The product is highly hygroscopic and should be used directly or stored over activated 4Å molecular sieves to prevent degradation.[1][2]

Process and Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Workflow diagram illustrating the synthesis of this compound.

Safety and Handling Precautions

This compound is a hazardous chemical and must be handled with appropriate safety measures in a well-ventilated fume hood.

-

Toxicity: The compound is toxic if swallowed (H301) and can cause serious eye damage (H318).[3][4][5]

-

Corrosivity: It is classified as a corrosive substance.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5][6]

-

Handling: Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke when using this product.[3][5] Wash hands thoroughly after handling.[3]

-

First Aid:

-

Storage: Store in a locked, dry, and well-ventilated place.[3] Keep containers tightly closed.

-

Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with local, state, and federal regulations.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound | C3H5ClO2 | CID 69366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 625-56-9 Name: this compound [xixisys.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Synthesis of Chloromethyl Acetate Using Paraformaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of chloromethyl acetate (B1210297) from paraformaldehyde and acetyl chloride. It details the prevalent Lewis acid-catalyzed methodology, offering a step-by-step experimental protocol, an analysis of the reaction mechanism, and a discussion of potential catalysts. Quantitative data is presented in structured tables for comparative analysis. Furthermore, this document includes detailed diagrams of the reaction pathway and experimental workflow, alongside crucial safety information for handling the involved reagents. This guide is intended to be a valuable resource for professionals in organic synthesis, particularly those in pharmaceutical and agrochemical research and development.

Introduction

Chloromethyl acetate (ClCH₂OAc) is a reactive and versatile bifunctional molecule widely employed as an intermediate in organic synthesis. Its utility stems from the presence of both an ester and a chloromethyl group, allowing for a variety of subsequent chemical transformations. It is a key building block in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals.[1] A common and efficient method for its preparation involves the reaction of acetyl chloride with a formaldehyde (B43269) source, typically paraformaldehyde, in the presence of a Lewis acid catalyst. This guide focuses on this synthetic route, providing in-depth technical information for its successful implementation.

Reaction Mechanism

The synthesis of this compound from paraformaldehyde and acetyl chloride proceeds via a Lewis acid-catalyzed pathway. The mechanism can be broken down into the following key steps:

-

Depolymerization and Activation of Paraformaldehyde: Paraformaldehyde, a solid polymer of formaldehyde, is depolymerized to monomeric formaldehyde in the presence of a Lewis acid (e.g., ZnCl₂). The Lewis acid then coordinates to the carbonyl oxygen of formaldehyde, increasing its electrophilicity.

-

Nucleophilic Attack by Acetyl Chloride: The carbonyl oxygen of acetyl chloride acts as a nucleophile, attacking the activated formaldehyde.

-

Chloride Ion Transfer and Product Formation: A chloride ion is transferred from the acetyl chloride moiety to the formaldehyde carbon, leading to the formation of this compound.

dot

Caption: Proposed mechanism for the Lewis acid-catalyzed synthesis of this compound.

Experimental Protocols

Zinc Chloride Catalyzed Synthesis of this compound

This protocol is based on a reported high-yield synthesis.[2]

Materials:

-

Paraformaldehyde

-

Acetyl chloride

-

Anhydrous zinc chloride (ZnCl₂)

-

Dichloromethane (for washing)

-

Argon or other inert gas

-

Activated molecular sieves (4Å) for storage

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser

-

Inert atmosphere setup (e.g., Schlenk line)

-

Heating mantle with temperature control

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Under an inert argon atmosphere, a mixture of paraformaldehyde and anhydrous zinc chloride is charged into the reaction flask.

-

The flask is cooled to 0°C using an ice bath.

-

Acetyl chloride is added dropwise to the cooled mixture with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 1 hour.

-

The mixture is then heated to 90°C and maintained at this temperature for 18 hours.

-

After cooling, the solid is filtered off and washed with dichloromethane.

-

The filtrate is concentrated under vacuum at 37°C to yield this compound.

-

The product can be used directly for subsequent reactions or stored over activated molecular sieves.

Data Presentation

Table 1: Reaction Parameters for Zinc Chloride Catalyzed Synthesis

| Parameter | Value | Reference |

| Reactants | ||

| Acetyl Chloride | 5 g (0.06 mol) | [2] |

| Paraformaldehyde | 8.5 g (0.06 mol) | [2] |

| Catalyst | ||

| Anhydrous Zinc Chloride | 0.175 g (0.02 mol) | [2] |

| Reaction Conditions | ||

| Initial Temperature | 0°C | [2] |

| Intermediate Temperature | Room Temperature (1 hour) | [2] |

| Final Temperature | 90°C (18 hours) | [2] |

| Atmosphere | Inert (Argon) | [2] |

| Yield | ||

| Product Mass | 6.6 g | [2] |

| Yield (%) | 94% | [2] |

Table 2: Alternative Lewis Acid Catalysts

While zinc chloride is a commonly used catalyst, other Lewis acids can also be employed for chloromethylation reactions. The optimal choice may depend on the specific substrate and desired reaction conditions.

| Catalyst | Chemical Formula | Notes |

| Aluminum Chloride | AlCl₃ | A strong Lewis acid, may require milder reaction conditions. |

| Ferric Chloride | FeCl₃ | An effective and less expensive alternative to other Lewis acids. |

| Tin(IV) Chloride | SnCl₄ | A versatile Lewis acid used in various organic transformations. |

| Zirconium(IV) Chloride | ZrCl₄ | Has been shown to be effective in the synthesis of chloromethyl esters from acid chlorides and trioxane. |

Purification

While some procedures suggest that the crude this compound can be used directly in subsequent steps, purification may be necessary for applications requiring high purity material.[2]

Suggested Purification Method:

-

Aqueous Workup: The crude product can be washed with a cold, saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic impurities, followed by washing with brine.

-

Drying: The organic layer should be dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.

-

Distillation: The dried product can be purified by fractional distillation under reduced pressure. The boiling point of this compound is approximately 122.85°C at atmospheric pressure.[1]

Experimental Workflow

dot

Caption: A generalized workflow for the synthesis and purification of this compound.

Safety Precautions

Acetyl chloride and this compound are corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn.

-

Acetyl Chloride: Reacts violently with water, alcohols, and bases. It is corrosive and can cause severe burns.

-

This compound: Is a combustible liquid and a lachrymator. It is harmful if swallowed or inhaled.

-

Paraformaldehyde: Can release formaldehyde gas upon heating, which is a known carcinogen and respiratory irritant.

-

Zinc Chloride (Anhydrous): Is corrosive and hygroscopic.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. Ensure that all waste is disposed of according to institutional and local regulations.

References

An In-depth Technical Guide to the Reaction Mechanism of Chloromethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chloromethyl acetate (B1210297), focusing on its reaction mechanism. The document details the underlying chemical principles, experimental protocols, and quantitative data to support researchers and professionals in the fields of organic synthesis and drug development.

Core Reaction and Stoichiometry

Chloromethyl acetate is primarily synthesized through the reaction of acetyl chloride with paraformaldehyde. This reaction is typically catalyzed by a Lewis acid, most commonly anhydrous zinc chloride. The overall balanced chemical equation for this reaction is:

CH₃COCl + (CH₂O)n → CH₃COOCH₂Cl

n represents the degree of polymerization of paraformaldehyde.

Proposed Reaction Mechanism

While the precise, step-by-step mechanism for the formation of this compound is not extensively detailed in the scientific literature, a plausible pathway can be proposed based on the fundamental principles of organic chemistry and the known roles of the reactants and catalyst. The mechanism likely proceeds through the following key stages:

Step 1: Activation of Formaldehyde (B43269) by the Lewis Acid Catalyst

The reaction is initiated by the activation of the carbonyl group of a formaldehyde monomer (depolymerized from paraformaldehyde) by the Lewis acid catalyst, zinc chloride (ZnCl₂). The zinc chloride coordinates with the lone pair of electrons on the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Step 2: Nucleophilic Attack by Acetyl Chloride

The carbonyl oxygen of acetyl chloride acts as a nucleophile, attacking the activated and highly electrophilic carbonyl carbon of the formaldehyde-ZnCl₂ complex. This results in the formation of a key intermediate.

Step 3: Intramolecular Rearrangement and Chloride Ion Transfer

The intermediate undergoes an intramolecular rearrangement. The chloride ion, being a good leaving group, is transferred from the acetyl moiety to the methylene (B1212753) carbon.

Step 4: Formation of this compound

The final step involves the formation of the this compound product and the regeneration of the zinc chloride catalyst.

The proposed mechanism highlights the critical role of the zinc chloride catalyst in activating the formaldehyde and facilitating the nucleophilic attack by acetyl chloride.

Visualizing the Reaction Pathway

To further elucidate the proposed reaction mechanism, a signaling pathway diagram is provided below.

An In-depth Technical Guide to the Solubility of Chloromethyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chloromethyl acetate (B1210297) in various organic solvents. Due to its utility as a versatile reagent and intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries, a thorough understanding of its solubility characteristics is essential for reaction design, purification, and formulation. This document consolidates available solubility data, outlines relevant experimental methodologies for solubility determination, and presents a typical synthesis workflow.

Core Properties of Chloromethyl Acetate

| Property | Value |

| CAS Number | 625-56-9 |

| Molecular Formula | C₃H₅ClO₂ |

| Molecular Weight | 108.52 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | ~122.85°C |

| Density | ~1.1940 g/mL at 20°C |

Solubility of this compound in Organic Solvents

Quantitative solubility data for this compound in organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions from various chemical data sources provide a good indication of its solubility profile. This compound is generally characterized as being soluble in a range of common organic solvents.[1][2][3] This is consistent with its molecular structure, which includes both a polar ester group and a halogenated alkyl chain, allowing for interactions with a variety of solvent types.

The following table summarizes the qualitative solubility of this compound in several organic solvents.

| Solvent | Qualitative Solubility | Source(s) |

| Ether (Diethyl ether) | Soluble | [1][2] |

| Alcohol (e.g., Ethanol) | Soluble | [1][2] |

| Chloroform | Soluble | [3][4][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3][4][5] |

| Ethyl Acetate | Soluble | [3][4][5] |

It is important to note that terms like "soluble" indicate that a significant amount of this compound will dissolve in the solvent, but for precise applications, experimental determination of the exact solubility at the desired temperature and pressure is recommended.

Experimental Protocols for Solubility Determination

General "Shake Flask" Method for Solubility Determination

This method involves creating a saturated solution of the solute in the solvent and then measuring the concentration of the solute in the solution.

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Thermostatically controlled shaker or agitator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Calibrated analytical instrument for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solute is necessary to ensure that the solution is saturated.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take anywhere from a few hours to several days, and preliminary studies may be needed to determine the optimal equilibration time.[6]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solute to settle. To obtain a clear supernatant for analysis, centrifuge the sample or filter it using a syringe filter that is compatible with the organic solvent. This step must be performed at the same temperature as the equilibration to prevent changes in solubility.

-

Sample Preparation for Analysis: Carefully extract a known volume of the clear, saturated solution. Dilute the sample gravimetrically or volumetrically with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentration of this compound.

-

Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the organic solvent. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.

It is recommended to perform the experiment in triplicate to ensure the reliability of the results.[6]

Synthesis of this compound: An Experimental Workflow

This compound is commonly synthesized through the reaction of acetyl chloride with paraformaldehyde, catalyzed by anhydrous zinc chloride.[3][8] The following diagram illustrates the typical workflow for this synthesis.

Caption: Synthesis workflow for this compound.

This guide provides foundational knowledge on the solubility and synthesis of this compound. For critical applications, especially in drug development and regulated industries, it is imperative to perform in-house, validated experiments to determine the precise solubility and other physicochemical properties under the specific conditions of use.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. CAS 625-56-9: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. 625-56-9 | CAS DataBase [m.chemicalbook.com]

- 6. who.int [who.int]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of Chloromethyl Acetate as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl acetate (B1210297) (ClCH₂OAc) is a versatile bifunctional reagent widely utilized in organic synthesis. Possessing both a reactive chloromethyl group and an acetate ester, it serves as a potent electrophile for the alkylation of a variety of nucleophiles. This technical guide provides a comprehensive overview of its core reactivity as an alkylating agent, detailing its reaction mechanisms, applications in pharmaceutical and agrochemical synthesis, and quantitative performance. Detailed experimental protocols and safety information are provided to facilitate its effective and safe use in a research and development setting.

Introduction and Chemical Properties

Chloromethyl acetate, with the molecular formula C₃H₅ClO₂ and a molecular weight of 108.52 g/mol , is a clear, colorless liquid with a characteristic pungent odor.[1] Its structure incorporates a primary alkyl chloride and an ester functional group, rendering it a highly reactive and useful intermediate in chemical synthesis.[1] It is primarily employed as a chloromethylating or, more broadly, an acetoxymethylating agent, enabling the introduction of the -CH₂OAc group onto various substrates. This moiety is a key structural component in numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 625-56-9 | [1] |

| Molecular Formula | C₃H₅ClO₂ | [1] |

| Molecular Weight | 108.52 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | ~122.85 °C | [1] |

| Density | ~1.1940 g/mL at 20°C | [1] |

| Solubility | Soluble in Chloroform, DMSO, Ethyl Acetate | [1] |

Reactivity and Mechanism of Alkylation

The primary role of this compound as an alkylating agent stems from the electrophilic nature of its chloromethyl carbon. The chlorine atom, being a good leaving group, facilitates nucleophilic attack at the adjacent carbon.

SN2 Reaction Pathway

As a primary alkyl halide, this compound reacts with nucleophiles predominantly through a bimolecular nucleophilic substitution (SN2) mechanism .[1][2] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride ion.[2][3] The reaction rate is dependent on the concentration of both the this compound and the nucleophile.[2]

The transition state involves the partial formation of the new bond with the nucleophile and the partial breaking of the carbon-chlorine bond. Steric hindrance around the electrophilic carbon is minimal, further favoring the SN2 pathway over an SN1 mechanism, which would require the formation of a highly unstable primary carbocation.[3]

References

An In-depth Technical Guide to the Stability and Storage of Chloromethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Chloromethyl acetate (B1210297) (CAS No. 625-56-9), a reactive haloalkane ester, is a critical building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility as an alkylating agent necessitates a thorough understanding of its stability profile to ensure safe handling, optimal storage, and the integrity of chemical processes. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for chloromethyl acetate, incorporating available scientific data, experimental protocols, and key safety considerations.

Chemical Stability and Degradation Pathways

The primary route of degradation for this compound is hydrolysis. As an ester with a labile chloromethyl group, it is susceptible to nucleophilic attack by water, leading to the cleavage of the ester bond. The rate and mechanism of this hydrolysis are influenced by factors such as pH and temperature.

Hydrolysis

The hydrolysis of this compound proceeds via nucleophilic acyl substitution. Under neutral and acidic conditions, the reaction can be described by the AAC2 and A-BAC3 mechanisms. In the AAC2 mechanism, a water molecule attacks the carbonyl carbon, followed by proton transfer and elimination of the leaving group. The presence of the electron-withdrawing chlorine atom can influence the reaction rate.

Degradation Products:

The primary degradation products of this compound hydrolysis are anticipated to be:

-

Acetic Acid: Formed from the acyl portion of the ester.

-

Formaldehyde and Hydrochloric Acid: Resulting from the decomposition of the unstable chloromethanol (B13452849) intermediate.

The formation of these byproducts can significantly alter the pH of unbuffered solutions and potentially catalyze further degradation.

Forced Degradation Studies

To fully characterize the stability of this compound, forced degradation studies are essential. These studies involve subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing. The goal is to identify potential degradation products and establish degradation pathways, which is a regulatory requirement for drug development.

Experimental Protocol: Forced Degradation of this compound

The following is a representative protocol for conducting a forced degradation study on this compound.

Objective: To identify the degradation products and assess the stability of this compound under various stress conditions.

Materials:

-

This compound (high purity)

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

High-purity water

-

Acetonitrile (B52724) (HPLC grade)

-

Phosphate (B84403) buffer

-

Calibrated pH meter

-

HPLC system with a UV detector or a mass spectrometer (LC-MS)

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and 1 N HCl. Store the solutions at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days), with samples taken at various time points.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and 1 N NaOH. Store the solutions under the same temperature and time conditions as the acid hydrolysis study.

-

Oxidative Degradation: Treat the stock solution with 3% and 30% H₂O₂. Store the solutions at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at a high temperature (e.g., 105°C). Also, heat a solution of the compound.

-

Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis. Analyze the samples using a validated stability-indicating HPLC method.

-

Peak Purity and Identification: Assess the purity of the this compound peak at each time point using a photodiode array (PDA) detector. For the identification of degradation products, utilize LC-MS to obtain mass-to-charge ratios and fragmentation patterns.

The following diagram illustrates a general workflow for a forced degradation study.

Figure 1. General workflow for a forced degradation study of this compound.

Thermal Stability

While specific experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound is not widely published, these techniques are crucial for assessing its thermal stability.

-

TGA would provide information on the decomposition temperature and weight loss profile of the compound upon heating. This is critical for determining maximum safe handling and processing temperatures.

-

DSC would identify thermal events such as melting point, boiling point, and any exothermic or endothermic transitions that could indicate decomposition or phase changes.

Given its relatively low boiling point (approximately 123°C), it is expected that this compound would exhibit significant volatility at elevated temperatures, which must be considered during thermal analysis.

Storage and Handling

Proper storage and handling are paramount to maintaining the purity and stability of this compound and ensuring the safety of personnel.

Recommended Storage Conditions

The following table summarizes the recommended storage conditions for this compound based on information from safety data sheets and general chemical safety principles.

| Parameter | Recommendation |

| Temperature | Store in a cool place. Refrigeration at 4°C is often recommended for long-term storage. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air. |

| Container | Keep container tightly closed in a dry and well-ventilated place. Use containers made of compatible materials. |

| Light | Protect from light. |

Incompatible Materials

This compound is a reactive compound and should be stored away from:

-

Strong Oxidizing Agents: Can cause vigorous reactions.

-

Strong Acids and Bases: Can catalyze hydrolysis and other decomposition reactions.

-

Reducing Agents: May react with the chloromethyl group.

-

Water/Moisture: Leads to hydrolysis.

The following decision tree provides a logical approach to determining appropriate storage conditions for this compound.

Figure 2. Decision tree for the appropriate storage of this compound.

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately quantifying this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Experimental Protocol: Stability-Indicating HPLC Method

The following provides a starting point for the development and validation of a stability-indicating HPLC method for this compound.

Objective: To develop a validated RP-HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a PDA or UV detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (to be optimized):

-

Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: To be determined based on the UV spectrum of this compound (typically in the low UV range, e.g., 210 nm).

-

Injection Volume: 10 µL.

Method Validation (according to ICH Q2(R1) guidelines):

The method should be validated for:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants. This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

The following diagram outlines the workflow for developing and validating a stability-indicating HPLC method.

Figure 3. Workflow for the development and validation of a stability-indicating HPLC method.

Conclusion

This compound is a valuable but reactive chemical intermediate. A thorough understanding of its stability is critical for its effective and safe use in research and development. The primary degradation pathway is hydrolysis, which is influenced by pH and temperature. Proper storage in a cool, dry, and inert environment is essential to maintain its integrity. Forced degradation studies, coupled with the development of a validated stability-indicating HPLC method, are necessary to fully characterize its degradation profile and ensure the quality of processes and products in which it is used. The protocols and information provided in this guide serve as a comprehensive resource for scientists and professionals working with this compound.

An In-depth Technical Guide to the Decomposition Products of Chloromethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl acetate (B1210297) (ClCH₂OC(O)CH₃) is a reactive chemical intermediate utilized in various synthetic applications, including the production of pharmaceuticals and agrochemicals. Its bifunctional nature, containing both an ester and a reactive chloromethyl group, makes it a versatile reagent. However, this reactivity also predisposes it to decomposition under various conditions, such as exposure to heat, moisture, and certain catalysts. Understanding the decomposition pathways and the resulting products is critical for ensuring the safety, stability, and purity of processes and products involving this compound. This technical guide provides a comprehensive overview of the decomposition of chloromethyl acetate, detailing the products formed under different conditions, the mechanisms of decomposition, and the analytical methods used for their characterization.

Core Decomposition Pathways

This compound primarily decomposes through two main pathways: thermal decomposition and hydrolysis . The products formed are dependent on the specific conditions of temperature, presence of water, and pH.

Thermal Decomposition

When subjected to elevated temperatures, this compound undergoes thermal degradation, leading to the formation of several hazardous gaseous products.

Primary Thermal Decomposition Products:

-

Carbon monoxide (CO): A colorless, odorless, and highly toxic gas.

-

Carbon dioxide (CO₂): A colorless and odorless gas.

-

Phosgene (COCl₂): A colorless, highly toxic gas with a suffocating odor, known for its use as a chemical warfare agent.

-

Hydrogen chloride (HCl): A corrosive gas that forms hydrochloric acid upon contact with moisture.

The formation of these products suggests a complex decomposition mechanism involving fragmentation of the ester molecule and subsequent reactions of the resulting radicals and smaller molecules.

Hydrolysis

In the presence of water, this compound is susceptible to hydrolysis. This reaction can be catalyzed by both acids and bases. The hydrolysis of this compound is a two-step process due to the presence of two reactive sites: the ester group and the chloromethyl group.

Primary Hydrolysis Products:

-

Acetic acid (CH₃COOH): A common organic acid.

-

Formaldehyde (B43269) (CH₂O): A colorless, pungent-smelling gas that is a known carcinogen.

-

Hydrochloric acid (HCl): A strong, corrosive acid.

The initial step is the hydrolysis of the ester linkage to yield acetic acid and chloromethanol (B13452849). Chloromethanol is unstable and readily decomposes to formaldehyde and hydrogen chloride.

Quantitative Decomposition Data

Quantitative data on the decomposition of this compound is crucial for process optimization and safety assessments. The following tables summarize available data, including kinetic information for the hydrolysis of related compounds which can serve as an analogue for understanding the reactivity of this compound.

Table 1: Hazardous Thermal Decomposition Products of this compound

| Decomposition Product | Chemical Formula | Key Hazards |

| Carbon Monoxide | CO | Toxic, Flammable |

| Carbon Dioxide | CO₂ | Asphyxiant in high concentrations |

| Phosgene | COCl₂ | Highly toxic, Corrosive |

| Hydrogen Chloride | HCl | Corrosive, Toxic |

Data sourced from safety data sheets.

Table 2: Products of this compound Hydrolysis

| Decomposition Product | Chemical Formula | Properties |

| Acetic Acid | CH₃COOH | Corrosive, organic acid |

| Formaldehyde | CH₂O | Toxic, Carcinogenic |

| Hydrochloric Acid | HCl | Strong, corrosive acid |

Table 3: Kinetic Data for the Neutral Hydrolysis of Related Esters at 25°C

| Ester | Rate Constant (k, s⁻¹) | Activation Enthalpy (ΔH‡, kcal/mol) | Activation Entropy (ΔS‡, cal/mol·K) |

| Ethyl Acetate | 2.47 x 10⁻¹⁰ | - | - |

| Chloromethyl chloroacetate | - | 11.8 | -37 |

This data for related esters provides an indication of the reactivity of this compound towards hydrolysis.[1]

Decomposition Mechanisms and Pathways

Thermal Decomposition Pathway

The precise mechanism of thermal decomposition of this compound is complex and likely involves radical intermediates. A plausible pathway involves the initial homolytic cleavage of the C-Cl or O-CH₂ bond, followed by a cascade of radical reactions leading to the final products.

Caption: Plausible thermal decomposition pathway of this compound.

Hydrolysis Pathway

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution at the ester carbonyl group, followed by the decomposition of the unstable chloromethanol intermediate.

Caption: Step-wise hydrolysis of this compound.

Experimental Protocols

Accurate identification and quantification of this compound decomposition products require robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) are powerful techniques for this purpose.

GC-MS Analysis of Thermal Decomposition Products

This protocol outlines a general procedure for the analysis of volatile decomposition products using Pyrolysis-GC-MS.

Experimental Workflow:

Caption: Workflow for Pyrolysis-GC-MS analysis.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound is placed in a quartz tube. For quantitative analysis, an internal standard may be added.

-

Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium) using a pyrolysis unit coupled to the GC-MS system.

-

Gas Chromatography: The volatile decomposition products are swept into the GC column (e.g., a capillary column suitable for separating small polar and non-polar molecules). A suitable temperature program is used to separate the individual components.

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry: The separated components are introduced into the mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 10-200.

-

-

Data Analysis: The resulting mass spectra are compared with a spectral library (e.g., NIST) for compound identification. Quantification is performed by integrating the peak areas of the identified compounds and comparing them to the internal standard.

FTIR Analysis of Hydrolysis Kinetics

In-situ FTIR spectroscopy can be used to monitor the hydrolysis of this compound in real-time by tracking the disappearance of the ester carbonyl peak and the appearance of the carboxylic acid carbonyl peak.

Experimental Workflow:

Caption: Workflow for in-situ FTIR kinetic analysis.

Methodology:

-

Instrument Setup: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is used. A background spectrum of the reaction solvent (water or a buffered solution) is collected.

-

Reaction Initiation: A known concentration of this compound is added to the reaction vessel containing the solvent at a controlled temperature.

-

In-situ Monitoring: The ATR probe is immersed in the reaction mixture, and spectra are collected at regular intervals (e.g., every 30 seconds).

-

Spectral Analysis: The change in the absorbance of characteristic peaks is monitored over time. Key peaks include:

-

This compound C=O stretch: ~1760 cm⁻¹

-

Acetic acid C=O stretch: ~1710 cm⁻¹

-

-

Kinetic Modeling: The concentration of the reactant and product is determined from the absorbance data using a calibration curve. This concentration-time data is then fitted to appropriate rate laws to determine the reaction order and rate constant.

Conclusion

The decomposition of this compound is a significant consideration in its handling, storage, and use. Both thermal and hydrolytic pathways lead to the formation of hazardous and corrosive products. A thorough understanding of these decomposition processes, supported by robust analytical techniques such as GC-MS and FTIR, is essential for professionals in research and drug development to ensure the safety and integrity of their work. The information presented in this guide provides a foundational understanding of the decomposition products of this compound and the methodologies to analyze them.

References

An In-depth Technical Guide to the Infrared Spectrum Analysis of Chloromethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of chloromethyl acetate (B1210297). It details the characteristic vibrational frequencies, offers a standardized experimental protocol for obtaining the spectrum, and presents a logical workflow for spectral analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize IR spectroscopy for structural elucidation and chemical analysis.

Introduction to the Infrared Spectroscopy of Chloromethyl Acetate

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, result in the absorption of radiation at characteristic wavenumbers. The resulting IR spectrum provides a unique molecular "fingerprint."

This compound (C₃H₅ClO₂) is a bifunctional molecule containing an ester group and an alkyl halide. Its IR spectrum is characterized by the distinct absorption bands corresponding to the vibrations of the C=O (carbonyl), C-O (ester), and C-Cl (chloroalkane) bonds, as well as various C-H bonds.

Quantitative Analysis of this compound IR Spectrum

The following table summarizes the principal absorption bands observed in the IR spectrum of this compound. The data has been compiled from established spectral databases and literature sources.

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (asymmetric & symmetric) | -CH₃, -CH₂Cl | 2950 - 3050 | Medium |

| C=O Stretch | Ester | ~1770 | Strong |

| C-O-C Asymmetric Stretch | Ester | ~1220 | Strong |

| C-O-C Symmetric Stretch | Ester | ~1030 | Strong |

| CH₂ Bend (Scissoring) | -CH₂Cl | ~1440 | Medium |

| C-Cl Stretch | Alkyl Halide | 650 - 850 | Strong |

Note: The exact peak positions can vary slightly depending on the sample preparation and the spectrometer's resolution.

Experimental Protocol for Acquiring the IR Spectrum

This section outlines a detailed methodology for obtaining a high-quality IR spectrum of liquid this compound using a Fourier Transform Infrared (FTIR) spectrometer.

3.1. Materials and Equipment

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Liquid sample of this compound (high purity)

-

Salt plates (e.g., NaCl or KBr), polished and clean

-

Pasteur pipette or dropper

-

Cleaning solvent (e.g., dry acetone (B3395972) or isopropanol)

-

Lint-free wipes

-

Desiccator for storing salt plates

3.2. Sample Preparation (Neat Liquid Film Method)

-

Plate Preparation: Retrieve two salt plates from a desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers. If necessary, clean the plates by rinsing them with a small amount of dry acetone or isopropanol (B130326) and gently wiping them with a lint-free tissue. Ensure the plates are completely dry before use.

-

Sample Application: Place one salt plate on a clean, dry surface. Using a Pasteur pipette, place one to two drops of this compound onto the center of the plate.[1][2]

-

Sandwich Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates.[1][2] Avoid applying excessive pressure that could damage the plates.

3.3. Data Acquisition

-

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Close the cover and acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Spectrum: Place the prepared salt plate assembly into the sample holder in the spectrometer's sample compartment.

-

Acquisition: Close the compartment cover and initiate the sample scan. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

3.4. Post-Measurement

-

Cleaning: After the measurement is complete, carefully disassemble the salt plates. Clean them thoroughly with an appropriate solvent (e.g., dry acetone or isopropanol) and lint-free wipes.

-

Storage: Return the clean, dry salt plates to the desiccator for storage.

Logical Workflow for IR Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis of an IR spectrum, from initial sample preparation to the final structural interpretation.

Caption: Logical workflow for the IR spectral analysis of this compound.

This comprehensive guide provides the essential information for the proficient use of IR spectroscopy in the analysis of this compound. Adherence to the outlined protocols will ensure the acquisition of high-quality spectra, facilitating accurate structural elucidation and compound identification.

References

In-Depth Technical Guide to the NMR Spectral Data of Chloromethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for chloromethyl acetate (B1210297) (CAS 625-56-9). Due to the limited availability of experimentally derived public data for this specific compound, this guide presents predicted ¹H and ¹³C NMR spectral data based on established principles of NMR spectroscopy and analysis of analogous structures. This document also includes a generalized experimental protocol for the acquisition of such data.

Predicted NMR Spectral Data

The predicted NMR data for chloromethyl acetate is summarized in the tables below. These predictions are based on the molecular structure and the known effects of adjacent functional groups on chemical shifts and coupling constants.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show two distinct signals, corresponding to the methyl (CH₃) and chloromethyl (CH₂Cl) protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J) |

| CH₃ | ~2.1 | Singlet (s) | 3H | Not Applicable |

| CH₂Cl | ~5.7 | Singlet (s) | 2H | Not Applicable |

Note: Predictions are for a standard deuterated solvent such as CDCl₃ with TMS as an internal standard.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum is expected to display three signals, corresponding to the methyl carbon, the carbonyl carbon, and the chloromethyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ | ~20 |

| C=O | ~170 |

| CH₂Cl | ~70 |

Note: Predictions are for a standard deuterated solvent such as CDCl₃.

Structural Elucidation and NMR Correlation

The following diagram illustrates the structure of this compound and the correlation of each nucleus to its predicted NMR signal.

Caption: Correlation of this compound structure with predicted NMR signals.

Experimental Protocol for NMR Analysis

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ can be used if solubility is an issue.

-

Concentration: Prepare a solution of this compound at a concentration of approximately 5-25 mg/mL in the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Filtration: Filter the sample through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection region of the NMR probe, typically around 0.6-0.7 mL.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration if there is a wide range of T1 relaxation times.

-

Number of Scans (ns): 8-16 scans, to be increased for dilute samples to improve the signal-to-noise ratio.

-

Spectral Width (sw): 16-20 ppm, centered around 5-6 ppm.

-

Temperature: 298 K (25 °C).

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide singlets for all carbon signals.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans (ns): 1024 or more, as the natural abundance of ¹³C is low.

-

Spectral Width (sw): 200-240 ppm, centered around 100 ppm.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-